molecular formula C7H8Br2N2O2 B2880498 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid CAS No. 30163-77-0

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B2880498
CAS No.: 30163-77-0
M. Wt: 311.961
InChI Key: XHOSXAIGJWHWRX-UHFFFAOYSA-N
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Description

3-(4,5-Dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid (CAS Number: 30163-77-0) is a high-purity brominated imidazole derivative supplied for biochemical research and lead optimization in drug discovery programs . This compound features a propanoic acid linker attached to the imidazole nitrogen, providing a versatile handle for further chemical modification or for influencing the molecule's physicochemical properties. The molecular formula is C 7 H 8 Br 2 N 2 O 2 and it has a molecular weight of 311.96 g/mol . Its structure is characterized by two bromine atoms on the imidazole ring, which are key for modulating electronic properties and enhancing potential bioactivity. Calculated physicochemical properties relevant for drug discovery include a LogP of 0.639, four rotatable bonds, one hydrogen bond donor, two hydrogen bond acceptors, and a polar surface area (PSA) of 55 Ų . These properties indicate that this compound is a valuable building block for researchers developing novel small-molecule inhibitors or probes, particularly in the context of medicinal chemistry and hit-to-lead optimization campaigns. Brominated imidazole cores are of significant interest in medicinal chemistry and materials science. Related chemical structures have been investigated for their application in developing metal-N-heterocyclic carbene (NHC) complexes, which show promise as cytotoxic agents against drug-resistant tumors and cancer stem cell-enriched cell lines . Intended Use & Handling: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use . Proper safety data sheets (SDS) should be consulted prior to use. Researchers are advised to handle all chemicals with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

3-(4,5-dibromo-2-methylimidazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Br2N2O2/c1-4-10-6(8)7(9)11(4)3-2-5(12)13/h2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOSXAIGJWHWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CCC(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a protocol adapted from Alonso-Alija et al., 2-methyl-1H-imidazole is dissolved in chloroform and cooled to −5°C using an ice-salt bath. Bromine (Br₂) is added dropwise, and the mixture is stirred at room temperature for 20 hours. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile, targeting the 4- and 5-positions of the imidazole ring due to their high electron density. The methyl group at position 2 directs bromination to the remaining available positions.

Key Data:

  • Yield: 43%
  • 1H NMR (DMSO-d₆): δ 8.68 (brs, NH), 2.39 (s, CH₃)
  • Purity: Confirmed via thin-layer chromatography (TLC) and melting point analysis.

Purification and Challenges

The product precipitates as an orange solid, which is filtered and washed with 2 N NaOH to neutralize excess bromine. Challenges include controlling exothermic reactions during bromine addition and avoiding over-bromination.

Alkylation with 3-Bromopropanoic Acid

The second step involves alkylating 4,5-dibromo-2-methyl-1H-imidazole with 3-bromopropanoic acid to introduce the propanoic acid moiety.

Reaction Optimization

Adapting methods from PMC studies, the alkylation is performed under reflux in dichloromethane for 48 hours. The nucleophilic nitrogen at position 1 of the imidazole attacks the electrophilic carbon of 3-bromopropanoic acid, forming a carbon-nitrogen bond.

Key Data:

  • Molar Ratio: 1:1 (imidazole derivative : 3-bromopropanoic acid)
  • Yield: 54%
  • Reagent Compatibility: Triethylamine or DABCO may enhance reaction efficiency by scavenging HBr.

Characterization of the Final Product

The product is purified via recrystallization or column chromatography. Structural confirmation relies on spectroscopic methods:

  • FT-IR: Absence of N–H stretch (≈3200 cm⁻¹) confirms alkylation at position 1.
  • 1H NMR (DMSO-d₆): Expected signals include δ 3.2 (s, CH₂ from propanoic acid), 2.39 (s, CH₃), and aromatic proton absence due to bromine substitution.
  • Mass Spectrometry: Molecular ion peak at m/z 311.96 (M⁺).

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the imidazole ring can be oxidized to form imidazole N-oxides.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of new imidazole derivatives with different substituents.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Hydrolysis: Formation of carboxylic acids from esters or amides.

Scientific Research Applications

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antifungal, antibacterial, and anticancer agents.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the imidazole ring play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The propanoic acid side chain enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets in biological systems.

Comparison with Similar Compounds

3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic Acid

  • Structure: Phenyl groups at the 4- and 5-positions of the imidazole ring, with a propanoic acid chain.
  • Molecular Weight : 291.31 g/mol .
  • Applications: Phenyl-substituted derivatives are often explored in materials science and medicinal chemistry for their planar aromatic systems, which may improve binding to hydrophobic enzyme pockets.

3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid

  • Structure: Thioether linkage between the imidazole and propanoic acid, with a methyl group at the 1-position.
  • Synthesis: Prepared via reaction of 3-bromopropanoic acid with methimazole, emphasizing challenges in regioselectivity (substitution at S-2 vs. N-3) .
  • Key Differences :
    • Functional Group : The thioether group introduces sulfur, which may enhance metal-binding capacity or redox activity compared to the brominated compound.
    • Reactivity : Thioethers are prone to oxidation, whereas brominated imidazoles may undergo nucleophilic substitution.

Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 from Marine Drugs)

  • Structure: Chlorinated phenyl groups attached to propanoic acid.
  • Key Differences: Halogen Type: Chlorine vs. Ring System: The target compound’s imidazole ring (aromatic heterocycle) contrasts with the phenyl group, affecting hydrogen-bonding and electronic properties.

2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic Acid

  • Structure: Amino group and dimethyl substituents on the imidazole ring.
  • Molecular Weight: Not explicitly stated, but the amino group increases polarity .
  • Key Differences: Substituents: Dimethyl and amino groups vs. dibromo and methyl; the amino group may enhance solubility in aqueous environments. Potential Applications: Amino-functionalized imidazoles are common in drug design (e.g., histidine analogs), suggesting divergent biological targets compared to brominated derivatives.

Biological Activity

Overview

3-(4,5-dibromo-2-methyl-1H-imidazol-1-yl)propanoic acid is a synthetic organic compound classified as an imidazole derivative. Its structure features a propanoic acid side chain attached to a dibrominated imidazole ring. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of bromine atoms enhances its reactivity and binding affinity, while the propanoic acid moiety improves solubility and bioavailability, facilitating effective interaction with biological systems.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that certain imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDTBD
Related Imidazole Derivative0.0039 - 0.025S. aureus, E. coli

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives are also recognized for their antifungal activity. Compounds similar to this compound have demonstrated effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. The observed activity correlates with structural features such as halogen substitution .

CompoundMIC (µM)Target Fungi
This compoundTBDTBD
Related Imidazole Derivative16.69 - 78.23C. albicans

Anticancer Activity

The potential anticancer properties of imidazole derivatives have been explored in various studies. These compounds often act by inhibiting specific cellular pathways involved in tumor growth and proliferation. The mechanisms include enzyme inhibition that disrupts metabolic processes essential for cancer cell survival .

Case Studies

Several case studies have investigated the biological effects of imidazole derivatives:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various imidazole derivatives, including those with dibromo substitutions. Results indicated significant inhibition against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics .
  • Antifungal Efficacy : Another research focused on the antifungal activity of halogenated imidazoles against clinical isolates of fungi. The study highlighted the effectiveness of these compounds in inhibiting fungal growth and proposed further structural modifications to enhance their activity .
  • Cancer Cell Line Studies : Research examining the effects of imidazole derivatives on cancer cell lines showed that certain compounds could induce apoptosis in malignant cells while sparing normal cells, indicating a selective cytotoxicity that is desirable in cancer therapeutics .

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